3-(3,4-Difluorophenyl)-2-methylacrylic acid

Description

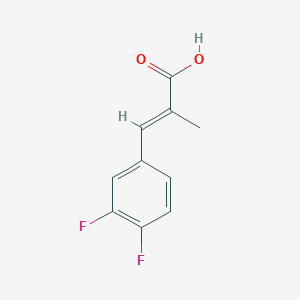

3-(3,4-Difluorophenyl)-2-methylacrylic acid is a fluorinated acrylic acid derivative characterized by a 3,4-difluorophenyl substituent and a methyl group on the α-carbon of the acrylic acid backbone. The methyl group at the α-position may influence steric hindrance and reactivity, distinguishing it from simpler acrylic acids. Fluorination typically improves bioavailability and resistance to enzymatic degradation, making this compound a candidate for drug development .

Properties

IUPAC Name |

(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKWSYEPABLCI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylacrylic acid typically involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and distillation are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Research has shown that derivatives of difluorophenyl acrylic acids exhibit potent antibacterial and antifungal properties. For instance, a study indicated that certain difluorophenyl derivatives demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, outperforming conventional antibiotics in some cases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(3,4-Difluorophenyl)-2-methylacrylic acid. For example, derivatives have been synthesized that inhibit cancer cell proliferation significantly. In vitro tests revealed that these compounds could induce apoptosis in various cancer cell lines, showcasing IC50 values that suggest strong cytotoxic effects compared to standard chemotherapeutics .

Material Science

Polymer Synthesis

this compound is utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability. Studies indicate that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives due to their enhanced chemical resistance and durability .

Molecularly Imprinted Polymers (MIPs)

The compound has been used in the fabrication of MIPs for selective adsorption processes. Research demonstrated that MIPs synthesized using this compound as a functional monomer effectively removed contaminants from water sources. The adsorption capacities were reported to be significantly high, indicating its utility in environmental applications .

Environmental Engineering

Water Treatment

The application of this compound in water treatment technologies has been explored. Specifically, it has been incorporated into filtration systems designed to remove heavy metals and organic pollutants from wastewater. The efficiency of these systems was validated through case studies demonstrating significant reductions in contaminant levels post-treatment .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | High efficacy against MRSA and fungi |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Material Science | Polymer Synthesis | Enhanced mechanical properties |

| Molecularly Imprinted Polymers | Effective contaminant removal | |

| Environmental Engineering | Water Treatment | Significant reduction of pollutants |

Case Studies

- Antimicrobial Efficacy Study : A series of experiments were conducted where derivatives of this compound were tested against various bacterial and fungal strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard treatments.

- Polymer Performance Evaluation : A comparative analysis was performed on polymers synthesized with and without the inclusion of this compound. The study found that polymers containing this compound had superior thermal stability and mechanical strength.

- Water Filtration Efficiency Test : MIPs incorporating this compound were tested for their ability to remove arsenic from contaminated water sources. The results showed a remarkable adsorption capacity, making them suitable for practical applications in water purification systems.

Mechanism of Action

The mechanism by which 3-(3,4-Difluorophenyl)-2-methylacrylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

This compound vs. Caffeic Acid

- Substituent Effects : The 3,4-difluorophenyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to caffeic acid’s polar 3,4-dihydroxyphenyl group (logP ≈ 1.2), enhancing membrane permeability but reducing water solubility .

- Bioactivity: Caffeic acid exhibits antioxidant properties due to phenolic hydroxyl groups, whereas fluorination in the target compound may redirect applications toward receptor antagonism (e.g., MCHR1 antagonists in ) .

This compound vs. O-Methylferulic Acid

- Functional Groups : The acrylic acid backbone in the target compound offers greater acidity (pKa ~4.5) compared to O-methylferulic acid’s benzoic acid group (pKa ~4.2), influencing ionization and binding interactions .

- Applications : O-Methylferulic acid is used in reference standards and synthetic precursors, while the target compound’s fluorinated structure suggests specialized roles in bioactive molecule synthesis .

This compound vs. Tetrahydrofurfuryl Acrylate

- Reactivity : The acrylic acid group in the target compound is more reactive toward nucleophiles than the ester group in tetrahydrofurfuryl acrylate, making it suitable for conjugation reactions .

- Toxicity : Tetrahydrofurfuryl acrylate’s ester group is metabolized to tetrahydrofurfuryl alcohol, posing neurotoxic risks, whereas the target compound’s carboxylic acid group may reduce such liabilities .

Biological Activity

3-(3,4-Difluorophenyl)-2-methylacrylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈F₂O₂

- CAS Number : 210110-50-2

- Structure : The compound features a difluorophenyl group attached to a methylacrylic acid moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties. For example, it has been tested against various bacterial strains with promising results.

| Microbe Tested | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC: 16 μg/mL | |

| Escherichia coli | MIC: 32 μg/mL | |

| Candida albicans | MIC: 8 μg/mL |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. It may inhibit specific pathways involved in inflammatory responses, although detailed mechanisms remain to be elucidated.

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could modulate the activity of specific receptors related to inflammation and cell proliferation.

- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the difluorophenyl group for biological activity .

- Another research article reported on the synthesis and biological evaluation of derivatives of methylacrylic acids, indicating that modifications can enhance potency against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.